N-Phenylprop-2-yne-1-sulfinamide

Description

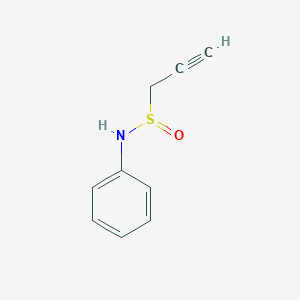

N-Phenylprop-2-yne-1-sulfinamide is a sulfinamide derivative characterized by a phenyl group, a propargyl (prop-2-yne) moiety, and a sulfinamide (S=O) functional group. Sulfinamides are distinct from sulfonamides (SO₂) due to their lower oxidation state, which influences their reactivity and applications in asymmetric synthesis and chiral auxiliary roles.

Properties

CAS No. |

88861-15-8 |

|---|---|

Molecular Formula |

C9H9NOS |

Molecular Weight |

179.24 g/mol |

IUPAC Name |

N-phenylprop-2-yne-1-sulfinamide |

InChI |

InChI=1S/C9H9NOS/c1-2-8-12(11)10-9-6-4-3-5-7-9/h1,3-7,10H,8H2 |

InChI Key |

NDMJWRRPULOYAR-UHFFFAOYSA-N |

Canonical SMILES |

C#CCS(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenylprop-2-yne-1-sulfinamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic process and reducing waste generation . The reaction typically involves the use of low-cost commodity chemicals and can be catalyzed by systems such as Iodine/Hydrogen Peroxide .

Industrial Production Methods

In industrial settings, the production of this compound often involves the condensation of sulfenyl, sulfinyl, and sulfonyl chlorides with amines . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Phenylprop-2-yne-1-sulfinamide undergoes various chemical reactions, including:

Oxidation: This reaction can convert the sulfinamide to sulfonamide.

Reduction: This reaction can reduce the sulfinamide to sulfenamide.

Substitution: This reaction involves the replacement of the sulfinamide group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Hydrogen Peroxide and reducing agents like Sodium Borohydride. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfenamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Phenylprop-2-yne-1-sulfinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenylprop-2-yne-1-sulfinamide involves its interaction with various molecular targets and pathways. The sulfur-nitrogen bond in the compound is highly reactive, making it an effective intermediate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in the formation of new chemical bonds .

Comparison with Similar Compounds

N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide

- Molecular Formula: C₁₅H₁₅NO₂S .

- Functional Groups : Sulfonamide (SO₂), alkene (C=C), phenyl.

- Molecular Weight : 273.35 g/mol.

- Key Features: Crystal structure: Monoclinic (P2₁/c) with a planar sulfonamide group . Applications: Intermediate in synthesizing HIV inhibitors and antihypertensive drugs .

- Comparison: The sulfonamide group is more electron-withdrawing than sulfinamide, altering reactivity in nucleophilic substitutions.

N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide

- Molecular Formula : C₁₂H₁₆N₆O₂S .

- Functional Groups : Sulfonamide, azide (-N₃).

- Molecular Weight : 308.35 g/mol.

- Key Features: Synthesized via azide substitution of tosyl groups. Potential for Huisgen cycloaddition (click chemistry) due to azide groups.

- Comparison :

- Azides enable bioorthogonal reactions, whereas the target compound’s alkyne could participate in azide-alkyne cycloaddition if functionalized.

- Sulfinamides may exhibit lower thermal stability compared to sulfonamides due to oxidation sensitivity.

Phenyl-2-nitropropene

- Molecular Formula: C₉H₉NO₂ .

- Functional Groups: Nitro (-NO₂), alkene.

- Molecular Weight : 163.2 g/mol.

- Key Features :

- UV/Vis maxima at 225 and 304 nm, indicative of π→π* transitions.

- Stored at -20°C due to nitro group instability.

- Comparison :

- The nitro group is strongly electron-withdrawing, contrasting with the sulfinamide’s moderate electronic effects.

- Alkyne rigidity in the target compound may reduce photochemical reactivity compared to nitroalkenes.

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylthiophene-2-sulfonamide

- Molecular Formula: C₁₄H₁₇NO₃S₂ .

- Functional Groups : Sulfonamide, thiophene, hydroxyl (-OH).

- Molecular Weight : 319.42 g/mol.

- Key Features :

- Heterocyclic thiophene enhances π-stacking and bioavailability.

- Comparison :

- Thiophene’s electron-rich nature contrasts with the phenyl group’s simplicity in the target compound.

- Hydroxyl groups improve solubility, whereas sulfinamides may exhibit lower polarity.

Data Table: Structural and Functional Comparison

Key Research Findings

Reactivity Differences: Sulfinamides (S=O) are less oxidized than sulfonamides (SO₂), making them more reactive in chiral inductions but prone to oxidation .

Stability and Storage :

- Sulfonamides are generally stable at room temperature, while nitro compounds (e.g., Phenyl-2-nitropropene) require low-temperature storage .

Biological Applications :

- Sulfonamides are well-established in drug synthesis (e.g., HIV inhibitors), whereas sulfinamides are niche in asymmetric catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.